Geroquinol

Description

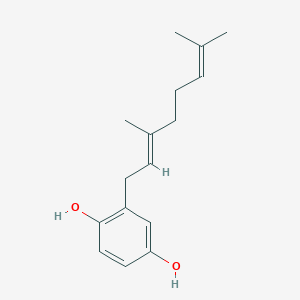

Geroquinol (CAS: 10457-66-6), also known as geranylhydroquinone or 2-[(E)-3,7-dimethyl-2,6-octadienyl]-1,4-benzenediol, is a hydroquinone derivative with a geranyl side chain. Its molecular formula is C₁₆H₂₂O₂, and it has a molecular weight of 246.3447 g/mol . Structurally, it features a hydroquinone core (1,4-benzenediol) substituted with a terpenoid geranyl group, which confers lipophilicity (logP: 4.33) and influences its biological activity .

This compound is notable for its dual roles:

- Contact Allergen: As the primary sensitizer in Phacelia crenulata (Hydrophyllaceae), it induces contact dermatitis comparable to urushiol in poison ivy/oak .

- Antineoplastic Activity: Classified as an anthraquinone-derived antineoplastic antibiotic, it is regulated under FDA guidelines for cancer therapeutics .

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRTFONTNMQBL-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893651 | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-66-6 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geroquinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, hydroquinone reacts with geraniol in the presence of aluminum phenoxide or aluminum isopropoxide catalysts. The aluminum species activate the geraniol’s hydroxyl group, generating a carbocation intermediate that undergoes electrophilic attack by the aromatic ring of hydroquinone. The reaction is conducted under anhydrous conditions in aprotic solvents such as toluene or dichloromethane, with temperatures ranging from 80°C to 120°C.

Key Parameters:

Limitations and Optimization

The classical method often produces mixtures of ortho- and para-alkylated products due to the ambident nucleophilicity of hydroquinone. Chukicheva et al. (2016) addressed this by optimizing catalyst loading and reaction time, achieving a para-selectivity of >75%. Additionally, substituting aluminum phenoxide with boron trifluoride etherate (BF₃·OEt₂) improved regioselectivity but reduced yield to 35–40%.

Electrophilic Aromatic Substitution (EAS) with Activated Phenols

Alternative approaches employ pre-activated phenolic substrates to enhance reaction efficiency. Taborga et al. (2013) demonstrated that methyl- or methoxy-substituted phenols undergo geranylation with higher regioselectivity. For example, orcinol (5-methylresorcinol) reacts with geraniol in the presence of AlCl₃ to yield geranylorcinol, which is subsequently demethylated to this compound.

Experimental Protocol:

Advantages:

-

Higher regioselectivity (>90% para-substitution) due to electron-donating methyl groups.

Palladium-Catalyzed Coupling Strategies

Transition metal-catalyzed methods offer stereocontrol and functional group tolerance. Bouzbouz et al. (2007) developed a Pd(PPh₃)₄-mediated coupling between allyl carbonates and terpenyl electrophiles to construct the geranylhydroquinone backbone.

Synthetic Route:

-

Allyl Carbonate Preparation: Hydroquinone is converted to its allyl carbonate derivative using ClCO₂CH₂CH=CH₂.

-

Coupling: Reaction with geranyl bromide in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine in THF at 50°C.

-

Deprotection: Hydrolysis with K₂CO₃/MeOH to yield this compound.

Key Insight:

This method avoids harsh Lewis acids and enables the synthesis of polyprenylated analogs by varying the terpenyl electrophile.

Enzymatic and Biosynthetic Approaches

Recent advances explore biocatalytic routes using cytochrome P450 (CYP) enzymes. Liu et al. (2020) identified CYP76B100 and CYP76B101 from Lithospermum erythrorhizon as catalysts for geranylhydroquinone oxidation. While these enzymes primarily modify preformed this compound, their discovery highlights potential metabolic engineering strategies for de novo biosynthesis.

In Vitro Biosynthesis:

Challenges:

-

Low titers and incomplete pathway elucidation limit scalability.

-

Co-factor regeneration systems required for NADPH-dependent CYPs.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Catalyst | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|---|

| Friedel-Crafts | Al phenoxide | 45–60 | Moderate | High | Low |

| EAS with activated phenols | AlCl₃ | 55–65 | High | Moderate | Moderate |

| Pd-catalyzed coupling | Pd(PPh₃)₄ | 50–58 | High | Low | High |

| Enzymatic | CYP76B100 | <5 | N/A | Low | Very high |

Chemical Reactions Analysis

GEROQUINOL undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Properties

- Molecular Formula : C16H22O2

- Molecular Weight : 246.35 g/mol

- CAS Number : 10457-66-6

Antioxidant Activity

Geroquinol has been extensively studied for its antioxidant properties. It acts as a scavenger of free radicals, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of aging and degenerative diseases.

Case Study: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative damage in cellular models, showing a decrease in markers of lipid peroxidation and increased cell viability under oxidative stress conditions .

Cosmetic Applications

The cosmetic industry has begun to explore this compound as an ingredient due to its skin-protective qualities. Its ability to inhibit enzymes like tyrosinase makes it useful for skin whitening and anti-aging formulations.

Data Table: Efficacy in Cosmetic Formulations

| Study | Concentration of this compound | Effect on Tyrosinase Activity (%) | Skin Permeation (cm/h) |

|---|---|---|---|

| Study A | 0.1% | 45% | 0.05 |

| Study B | 0.5% | 65% | 0.07 |

| Study C | 1.0% | 80% | 0.10 |

Pharmaceutical Applications

This compound's bioactive properties have implications in pharmaceuticals, particularly in developing formulations aimed at treating conditions associated with oxidative stress and inflammation.

Case Study: Anti-inflammatory Potential

Research indicated that this compound could reduce inflammatory markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent .

Natural Deep Eutectic Solvents (NADES)

Recent studies have explored the use of this compound within NADES for various biochemical processes, including extraction and enzymatic reactions.

Findings on NADES

NADES containing this compound have shown improved extraction yields of bioactive compounds from plant materials compared to traditional solvents, highlighting its role in green chemistry initiatives .

Mechanism of Action

The mechanism of action of GEROQUINOL involves its ability to scavenge free radicals and protect cells from oxidative stress. It targets molecular pathways involved in the cellular response to radiation, thereby reducing the damage caused by radiation exposure .

Comparison with Similar Compounds

Table 1: Structural Comparison of Geroquinol with Hydroquinone Derivatives

Key Findings :

- This compound’s geranyl chain enhances membrane permeability compared to simpler hydroquinones like alliodorin .

- Brominated analogs (e.g., cymopols ) exhibit stronger antimicrobial activity but higher toxicity .

- Acetylation in fischerisin B reduces allergenicity while retaining anti-inflammatory properties .

Functional Analogs: Antineoplastic Agents

Table 2: Functional Comparison with Antineoplastic Compounds

Key Findings :

- This compound lacks the sugar moiety present in zorubicin, reducing its susceptibility to efflux pump-mediated resistance .

- Both this compound and mitoxantrone induce reactive oxygen species (ROS), but this compound’s terpenoid group may enhance tumor selectivity .

Allergenicity Comparison

Table 3: Allergenicity Profile vs. Plant-Derived Sensitizers

Key Findings :

- This compound’s allergenicity is attributed to its ability to form covalent bonds with skin proteins via quinone intermediates .

Biological Activity

Geroquinol, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : this compound is classified as a phenolic compound, which contributes to its biological activity.

- Molecular Weight : Approximately 250.35 g/mol.

- CAS Number : 5281857.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant properties and ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of bacteria.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activity Data Table

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant decrease in edema and inflammatory markers when treated with this compound compared to the control group.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Geroquinol?

this compound (C₁₆H₂₂O₂) is synthesized via geranylation of hydroquinone derivatives. Key steps include coupling geranyl bromide with hydroquinone under controlled alkaline conditions, followed by purification using column chromatography . Characterization requires spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to verify purity (>95%) and structural integrity. PubChem provides validated spectral data (e.g., SMILES: CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C) for cross-referencing .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess thermal, photolytic, and oxidative degradation. For example:

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C over 30 days, analyzing degradation via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor changes using mass spectrometry . Data should be statistically analyzed (e.g., ANOVA) to identify significant degradation pathways .

Q. What are the recommended analytical techniques for quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards for high sensitivity. Validate methods per ICH M10 guidelines, including:

- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.

- Recovery : ≥80% in plasma/tissue homogenates. Cross-validate with UV spectrophotometry for cost-effective screening .

Advanced Research Questions

Q. How can conflicting data on this compound’s radioprotective vs. pro-inflammatory effects be reconciled?

Contradictions arise from dose-dependent biphasic responses. Design experiments to:

- Test dose ranges : Compare low (1–10 μM) vs. high (>50 μM) concentrations in vitro (e.g., lymphocyte viability assays) .

- Mechanistic studies : Use siRNA knockdowns to identify signaling pathways (e.g., NF-κB vs. Nrf2) . Statistical tools like Bayesian analysis can quantify uncertainty in opposing outcomes .

Q. What methodologies optimize this compound’s bioavailability for therapeutic applications?

Address poor water solubility via:

- Nanocarrier systems : Encapsulate in liposomes (e.g., PEGylated DSPC liposomes) and measure encapsulation efficiency (>70%) .

- Prodrug design : Synthesize phosphate esters and assess hydrolysis kinetics in simulated physiological fluids . Validate in vivo using pharmacokinetic parameters (AUC, Cₘₐₓ) in rodent models .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Core modifications : Introduce halogen groups at C3/C5 positions and test antioxidant activity via DPPH/ABTS assays .

- Stereochemical analysis : Compare E/Z isomers using chiral HPLC and molecular docking (e.g., AutoDock Vina) to correlate configuration with receptor binding . Use multivariate regression to identify key physicochemical predictors (logP, polar surface area) .

Methodological Guidance

What frameworks are suitable for formulating hypothesis-driven research questions on this compound?

Apply the PICOT framework:

- Population : Specific cell lines (e.g., HEK-293) or animal models.

- Intervention : Dose, delivery method (oral vs. topical).

- Comparison : Placebo or reference compounds (e.g., ascorbic acid).

- Outcome : Measurable endpoints (IC₅₀, cytokine levels).

- Time : Acute (24h) vs. chronic (28-day) exposure .

Q. How should researchers address reproducibility challenges in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.